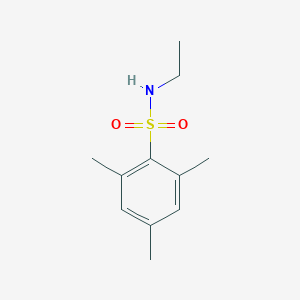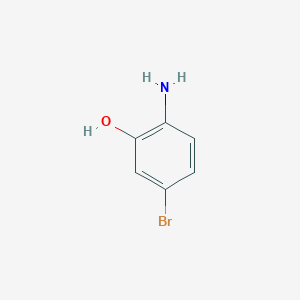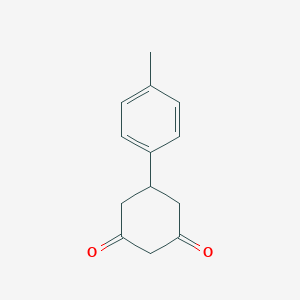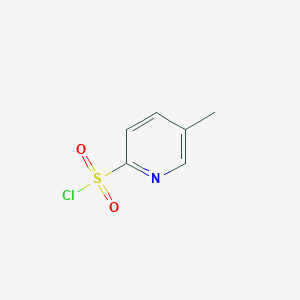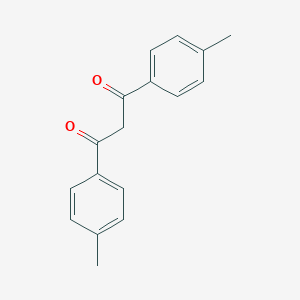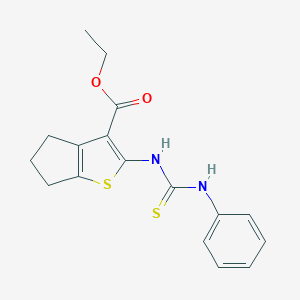![molecular formula C12H12O2 B182819 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid CAS No. 109010-42-6](/img/structure/B182819.png)
1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid, also known as TCNA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. TCNA is a cyclopropyl-containing amino acid analog that has been synthesized for the first time in 1982 by R. B. Silverman and his colleagues. Since then, TCNA has been extensively studied for its unique properties and potential applications in scientific research.
作用機序
The mechanism of action of 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid is not fully understood, but it is believed to act as a competitive inhibitor of aminoacyl-tRNA synthetases, which are enzymes that catalyze the attachment of amino acids to tRNA molecules during protein synthesis. 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid has been shown to selectively inhibit the activity of certain aminoacyl-tRNA synthetases, which may have implications for the design of novel antibiotics.
生化学的および生理学的効果
1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid has been shown to have a number of biochemical and physiological effects, including the ability to inhibit protein synthesis in bacteria and mammalian cells. 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid has also been shown to have anti-inflammatory and anti-tumor properties, which may have implications for the development of novel therapeutic agents.
実験室実験の利点と制限
One of the main advantages of 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid is its ability to mimic the structural features of natural amino acids, which makes it a useful tool for the study of protein structure and function. 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid also has the potential to be used as a building block for the synthesis of peptidomimetics, which may have applications in drug discovery. One of the limitations of 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid is its relatively complex synthesis, which may limit its use in large-scale applications.
将来の方向性
There are several future directions for the study of 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid, including the development of novel antibiotics based on its ability to inhibit aminoacyl-tRNA synthetases. 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid may also have applications in the design of novel therapeutic agents for the treatment of inflammatory and tumor-related diseases. Further studies are needed to fully understand the mechanism of action of 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid and its potential applications in scientific research.
合成法
The synthesis of 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid involves several steps, including the preparation of the starting materials, cyclization, and the subsequent functionalization of the cyclopropane ring. The most common method for the synthesis of 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid is the Staudinger approach, which involves the reaction of a ketone with a phosphine to form an imine intermediate, followed by cyclization to form the cyclopropane ring. The resulting product is then functionalized to produce 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid.
科学的研究の応用
1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid has been widely used in scientific research due to its unique properties, including its ability to mimic the structural features of natural amino acids. 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid has been used as a tool for the study of protein structure and function, as well as for the design of novel therapeutic agents. 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid has also been used as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
特性
CAS番号 |
109010-42-6 |
|---|---|
製品名 |
1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid |
分子式 |
C12H12O2 |
分子量 |
188.22 g/mol |
IUPAC名 |
1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c13-12(14)11-9-6-5-7-3-1-2-4-8(7)10(9)11/h1-4,9-11H,5-6H2,(H,13,14) |
InChIキー |
KZUMNNCSWYNQBY-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C3C1C3C(=O)O |
正規SMILES |
C1CC2=CC=CC=C2C3C1C3C(=O)O |
同義語 |
(1S,1aS,7bR)-1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalene-1-carboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



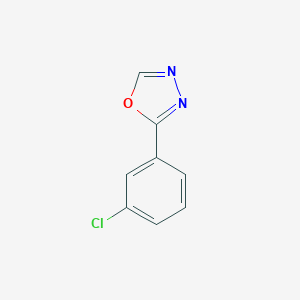

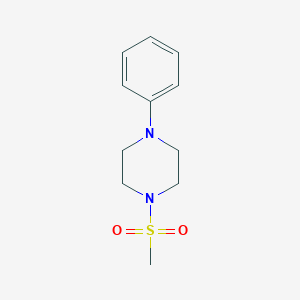
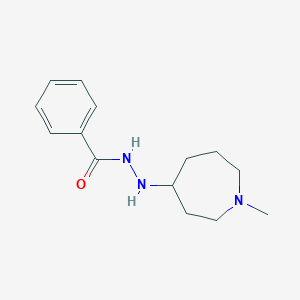
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B182741.png)
